(E)-2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide
Description
This compound is a hydrazinecarbothioamide derivative featuring a 2,5-dichlorophenyl-substituted furan core linked to an N-phenyl group via a methylene hydrazine bridge. The compound has been synthesized using both conventional and microwave-assisted methods, with the latter offering improved yields (70–84%) and reduced reaction times .
Properties
IUPAC Name |
1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-12-6-8-16(20)15(10-12)17-9-7-14(24-17)11-21-23-18(25)22-13-4-2-1-3-5-13/h1-11H,(H2,22,23,25)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAZSXUSFKKTJV-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound characterized by its unique furan and phenylhydrazinecarbothioamide structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea. Its molecular formula is with a molecular weight of 390.28 g/mol. The InChI key for this compound is KMAZSXUSFKKTJV-SRZZPIQSSA-N .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Antioxidant Activity
A study conducted on similar hydrazinecarbothioamide derivatives demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, showing a promising activity profile comparable to standard antioxidants .
Antimicrobial Activity
In vitro tests have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, revealing effective inhibition at low concentrations .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
Anticancer Activity
In a recent study focusing on the cytotoxic effects of similar compounds on various cancer cell lines, it was found that such derivatives could significantly reduce cell viability in human breast cancer and colon cancer cells. The IC50 values were reported in the range of 10–20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 12 |
| HeLa (Cervical Cancer) | 18 |
Case Studies
- SARS-CoV-2 Inhibition : A derivative of this compound was identified as a non-peptidomimetic inhibitor of SARS-CoV-2 Mpro, suggesting its potential application in antiviral therapies .
- Thiosemicarbazone Derivatives : Related studies on thiosemicarbazone derivatives have shown similar biological activities, reinforcing the importance of the thiourea moiety in enhancing biological efficacy against various pathogens and cancer cells .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of (E)-2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide features a hydrazone functional group, which is known for its reactivity and ability to form complexes with metal ions. The compound's molecular formula is , indicating the presence of chlorine atoms, which may enhance its biological activity through various mechanisms.
Pharmacological Applications
-
Antimicrobial Activity
- Several studies have indicated that hydrazone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting their growth. For instance, a study highlighted that similar compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .
-
Anticancer Potential
- Hydrazones are recognized for their anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation by targeting specific pathways involved in cell cycle regulation .
- Anti-inflammatory Effects
Material Science Applications
-
Coordination Chemistry
- The unique structure of this compound allows it to act as a ligand in coordination chemistry. Studies have shown that it can form stable complexes with transition metals, which can be utilized in catalysis or as sensors for detecting metal ions . The ability to form such complexes enhances its utility in both organic synthesis and materials development.
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Nanomaterials
- Research into the incorporation of hydrazone derivatives into nanomaterials has revealed their potential in enhancing the properties of nanocomposites. The compound could be used to modify the surface characteristics of nanoparticles, improving their stability and functionality for applications in drug delivery systems or as imaging agents .
Case Studies
- Synthesis and Biological Evaluation
- Metal Complex Formation
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the phenyl ring, furan core, or the nature of the hydrazine-linked functional group. Key comparisons include:
Table 1: Substituent Variations and Physicochemical Properties
Key Observations:
- Substituent Position: The 2,5-dichlorophenyl group in the target compound provides distinct steric and electronic effects compared to 3,4-dichloro (F8–B15) or 4-Cl-2-NO₂ substituents. The 2,5-configuration may reduce steric hindrance, enhancing binding to biological targets .
- Lipophilicity : The trifluoromethyl analogue exhibits higher lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.
Antimicrobial and Antifungal Activity
- The target compound’s metal complexes (Co, Ni, Cu) demonstrated moderate antibacterial activity against E. coli and S. aureus (MIC ~50–100 µg/mL) and antioxidant capacity (70–80% radical scavenging at 500 µg/mL) .
- In contrast, thiazolyl hydrazone derivatives with 4-Cl-2-NO₂-phenyl groups (e.g., compound 8 ) showed stronger anticandidal activity (MIC = 250 µg/mL vs. fluconazole’s 2 µg/mL), suggesting nitro groups enhance antifungal potency .
Anticancer Potential
Molecular and Spectroscopic Characterization
- IR/NMR : The target compound’s IR spectrum likely shows N-H (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H stretches, consistent with analogues like F8–B15 .
- Mass Spectrometry : HRMS data for similar compounds (e.g., F8–B15 ) confirm molecular ion peaks ([M+1]⁺), with deviations <0.01%, ensuring structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
